N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide

lepidopteran ecdysone receptor agonist Spodoptera littoralis Sl2 reporter assay non-steroidal EcR ligand SAR

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic, non-steroidal benzamide belonging to the amidoketone (AMK) chemotype of ecdysone receptor (EcR) agonists. It activates the heterodimeric EcR/USP complex, a nuclear receptor critical for insect molting and metamorphosis, and is utilized as a tool ligand for EcR-based inducible gene expression systems (IGES).

Molecular Formula C24H29NO2
Molecular Weight 363.5 g/mol
CAS No. 594872-64-7
Cat. No. B12583064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide
CAS594872-64-7
Molecular FormulaC24H29NO2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)C)C
InChIInChI=1S/C24H29NO2/c1-4-19-8-10-20(11-9-19)23(27)25-24(12-6-5-7-13-24)22(26)21-15-17(2)14-18(3)16-21/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,25,27)
InChIKeyMPAAOUUFYCEANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide (CAS 594872-64-7): An Insect Ecdysone Receptor Agonist for Species-Selective Screening & Gene-Switch Development


N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic, non-steroidal benzamide belonging to the amidoketone (AMK) chemotype of ecdysone receptor (EcR) agonists [1]. It activates the heterodimeric EcR/USP complex, a nuclear receptor critical for insect molting and metamorphosis, and is utilized as a tool ligand for EcR-based inducible gene expression systems (IGES) [2]. The compound is characterized by a geminally 1-substituted cyclohexyl core bearing a 3,5-dimethylbenzoyl ketone and a 4-ethylbenzamide moiety, yielding a molecular weight of 363.5 g/mol, logP ~5.2–5.7, and 1 H-bond donor [3].

Why N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide Cannot Be Replaced by Other EcR Agonists Without Quantitative Justification


Ecdysone receptor agonists span diverse chemotypes—diacylhydrazines (DAH), tetrahydroquinolines (THQ), amidoketones (AMK), and oxadiazolines—each exhibiting distinct species selectivity profiles and potency ranges [1]. Even closely related benzamide analogs with minor substituent modifications produce >10-fold differences in EC50 when measured in identical cell-based reporter assays [2][3]. The specific 1,1-geminal disubstitution pattern on the cyclohexyl ring and the 4-ethyl (vs. methoxy) substitution on the benzamide ring are not conservative changes; they materially shift ligand efficacy at lepidopteran EcR subtypes. Substituting a generic diacylhydrazine (e.g., RH-5849) for this amidoketone therefore risks an order-of-magnitude loss in potency in lepidopteran cells and a compressed selectivity window against dipteran receptors.

Quantitative Differentiation Evidence for N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide


>10-Fold Higher Potency Than the Prototypical DAH Agonist RH-5849 in Spodoptera littoralis Cells

In a luciferase reporter gene assay conducted in Spodoptera littoralis Sl2 cells after 24 h, the target compound achieved an EC50 of 120 nM [1]. Under the identical assay protocol, the classic diacylhydrazine (DAH) reference agonist RH-5849 yielded an EC50 of 1,290 nM [2], representing a 10.75-fold potency advantage for the amidoketone. This demonstrates that the benzamide scaffold can outperform the widely used DAH chemotype in lepidopteran cell-based activation of EcR.

lepidopteran ecdysone receptor agonist Spodoptera littoralis Sl2 reporter assay non-steroidal EcR ligand SAR

Potency Tuning via Benzamide Substituent: 4-Ethyl vs. 2-Ethyl-3-methoxy Analog in HEK293 Cells Expressing BmEcR

When the 4-ethylbenzamide group is replaced by a 2-ethyl-3-methoxybenzamide, the EC50 for transactivation of the Bombyx mori ecdysone receptor (BmEcR) expressed in HEK293 cells increases from 1,510 nM (target compound) [1] to 1,810 nM (methoxy analog) [2]. Although the difference is moderate (1.2-fold), it confirms that the 4-ethyl substituent is favorable for potency in this mammalian-cell background, providing a quantitative justification for selecting this specific substitution pattern in gene-switch vector design.

benzamide substituent effect HEK293 BmEcR transactivation amidoketone SAR

Marked Lepidopteran Selectivity Over Dipteran EcR: >80-Fold Window

The compound is highly selective for lepidopteran ecdysone receptors. In Bombyx mori Bm5 cells, it activates EcR with an EC50 of 78 nM [1]. In contrast, activity in Drosophila melanogaster S2 cells is exceedingly weak, with EC50 > 10,000 nM [2], yielding a selectivity ratio of >128-fold. By comparison, RH-5849 exhibits EC50 values of 1,290 nM (Sl2) and 37,200 nM (S2), a ratio of ~29-fold, indicating that the amidoketone scaffold sharpens the lepidopteran/dipteran selectivity window.

species-selective EcR agonist Drosophila melanogaster S2 cells Bombyx mori Bm5 cells

Reduced Activity in Mammalian Cells Expressing Insect Receptor: Favorable Safety Margin for Gene-Switch Applications

The compound requires a 19.4-fold higher concentration to activate BmEcR in a mammalian background (HEK293 cells, EC50 = 1,510 nM) compared to an insect background (Bm5 cells, EC50 = 78 nM) [1]. This differential suggests that mammalian cellular context attenuates amidoketone-mediated EcR transactivation, providing a built-in safety margin when the ligand is used in mammalian gene-switch systems (e.g., RheoSwitch®) and minimizing background activation at pharmacologically relevant concentrations.

mammalian cell gene switch HEK293 BmEcR reporter orthogonal ligand potency

Procurement-Relevant Application Scenarios for N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide


Lepidopteran-Selective Insecticide Lead Optimization

With EC50 values of 78 nM (Bm5) and 120 nM (Sl2) versus >10,000 nM for Drosophila S2 cells, the compound is well suited as a starting scaffold for lepidopteran-specific pest control agents [1][2]. Its >128-fold selectivity ratio surpasses that of the reference DAH RH-5849 (~29-fold), making it a superior chemical probe for discriminating lepidopteran EcR pharmacology from dipteran receptor subtypes in hit-to-lead screening cascades.

Mammalian Inducible Gene Expression (Gene Switch) Ligand

The compound activates the Bombyx mori EcR in a mammalian background with a 19.4-fold lower potency than in insect cells (HEK293 EC50 = 1,510 nM vs. Bm5 EC50 = 78 nM) [1]. This property is desirable for orthogonal gene-switch platforms (e.g., RheoSwitch® or RheoPlex®) where ligand concentrations must effectively induce transgene expression without saturating endogenous pathways, reducing off-target transcriptional noise.

Structure-Activity Relationship (SAR) Reference Standard for Amidoketone Chemotype

As the 4-ethylbenzamide variant of the amidoketone series, this compound serves as a benchmark for quantifying the impact of substituent changes on EcR potency [3][4]. Its 1.2-fold potency advantage over the 2-ethyl-3-methoxy congener in HEK293 cells provides a reproducible SAR data point that can guide rational design of next-generation EcR ligands with improved ligand efficiency or altered species selectivity.

Environmental Regulatory Ecotoxicology Testing

The compound's pronounced lepidopteran specificity (EC50 78 nM Bm5 vs. >10,000 nM Drosophila S2) can be exploited in tiered ecotoxicology assessments to distinguish hazard to target lepidopteran pests from risk to non-target dipteran and hymenopteran species [1][2]. This selectivity profile assists in building weight-of-evidence arguments for reduced-risk insecticide registration dossiers.

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